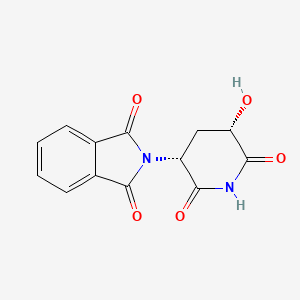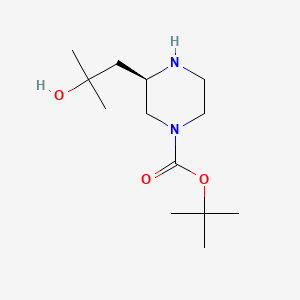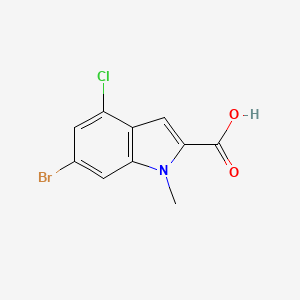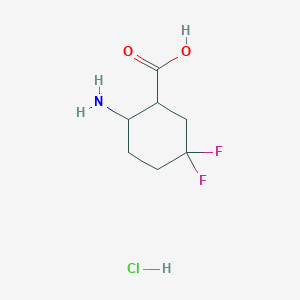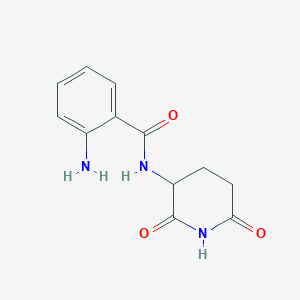
(1,5-Cyclooctadiene)dimethylplatinum(cento)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,5-Cyclooctadiene)dimethylplatinum(II) is a coordination compound with the chemical formula C10H18Pt. It consists of a platinum center bonded to a 1,5-cyclooctadiene ligand and two methyl groups. This compound is known for its applications in various chemical reactions, particularly in organometallic chemistry.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting platinum(II) chloride with 1,5-cyclooctadiene in the presence of a methylating agent such as methyl iodide.
Reductive Amination: Another method involves the reduction of a platinum(IV) precursor with 1,5-cyclooctadiene and a methyl source.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in batch reactors where the reactants are mixed and heated under controlled conditions to ensure the formation of the desired product.
Continuous Flow Process: Some industrial processes may use continuous flow reactors to improve efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form platinum(IV) derivatives.
Reduction: Reduction reactions can convert the platinum(II) center to a platinum(0) state.
Substitution: Substitution reactions involve the replacement of the methyl groups with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various nucleophiles can be used to replace the methyl groups, often in the presence of a base.
Major Products Formed:
Oxidation Products: Platinum(IV) complexes.
Reduction Products: Platinum(0) species.
Substitution Products: Various platinum complexes with different ligands.
科学研究应用
(1,5-Cyclooctadiene)dimethylplatinum(II) is widely used in scientific research due to its versatile reactivity. It is employed in:
Organometallic Chemistry: As a catalyst in cross-coupling reactions and other organometallic transformations.
Biology: Studying the interactions of platinum compounds with biological molecules.
Medicine: Investigating potential anticancer properties of platinum-based drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.
作用机制
The compound exerts its effects through its ability to coordinate to various substrates and act as a catalyst. The platinum center can form bonds with multiple ligands, facilitating reactions such as oxidative addition, reductive elimination, and migratory insertion. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
相似化合物的比较
Dichloro(1,5-cyclooctadiene)platinum(II)
Chloro(1,5-cyclooctadiene)methylpalladium(II)
Platinum(II) acetylacetonate
Uniqueness: (1,5-Cyclooctadiene)dimethylplatinum(II) is unique in its combination of the cyclooctadiene ligand and methyl groups, which provides distinct reactivity compared to other platinum complexes. Its ability to undergo various substitution reactions makes it particularly valuable in synthetic chemistry.
属性
分子式 |
C10H18Pt |
|---|---|
分子量 |
333.33 g/mol |
IUPAC 名称 |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;platinum(2+) |
InChI |
InChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2/b2-1-,8-7-;;; |
InChI 键 |
AYLJSSIIYOOUOG-PHFPKPIQSA-N |
手性 SMILES |
[CH3-].[CH3-].C1/C=C\CC/C=C\C1.[Pt+2] |
规范 SMILES |
[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
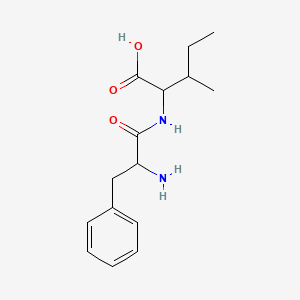
![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)
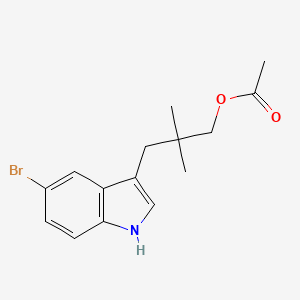

![tert-butyl N-[[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]carbamate](/img/structure/B15358826.png)
